Sofigatran - 187602-11-5

Sofigatran

Catalog Number: EVT-446870
CAS Number: 187602-11-5
Molecular Formula: C24H44N4O4S
Molecular Weight: 484.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Sofigatran is classified as a thrombin inhibitor, which positions it within the broader category of anticoagulant medications. It is designed to inhibit thrombin, an enzyme critical in the coagulation cascade that leads to blood clot formation. The compound is derived from a class of substituted oxazolidinones and has been explored for its therapeutic efficacy in preventing thromboembolic events such as deep vein thrombosis and pulmonary embolism .

Synthesis Analysis

The synthesis of Sofigatran involves several key steps that incorporate various chemical reagents and conditions. The methods typically utilized include:

  1. Formation of the Oxazolidinone Ring: This involves the condensation of appropriate starting materials, often utilizing activated carboxyl groups and amines to form the cyclic structure.
  2. Substitution Reactions: Following the formation of the oxazolidinone ring, substitution reactions are performed to introduce specific functional groups that enhance the compound's bioactivity and selectivity towards thrombin.
  3. Purification: The synthesized compound is purified using techniques such as chromatography to isolate Sofigatran from unreacted materials and by-products .

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Sofigatran's molecular structure features a substituted oxazolidinone framework with several functional groups that contribute to its pharmacological properties. The key structural elements include:

  • Oxazolidinone Core: This bicyclic structure is essential for its activity as a thrombin inhibitor.
  • Substituents: Various substituents attached to the oxazolidinone ring enhance solubility and binding affinity for thrombin.
  • Stereochemistry: The specific stereochemistry of the molecule is crucial for its interaction with biological targets, influencing both efficacy and safety profiles .

The molecular formula of Sofigatran is typically represented as C20H26N4O4C_{20}H_{26}N_4O_4, reflecting its complex structure.

Chemical Reactions Analysis

Sofigatran participates in various chemical reactions that are pivotal for its activity:

  1. Thrombin Inhibition: The primary reaction involves binding to thrombin's active site, obstructing its enzymatic activity.
  2. Metabolic Reactions: In vivo, Sofigatran undergoes metabolic transformations primarily through hydrolysis and conjugation reactions which affect its pharmacokinetics.
  3. Stability Studies: Evaluations of Sofigatran's stability under different pH conditions reveal insights into its shelf life and suitability for formulation into dosage forms .
Mechanism of Action

The mechanism of action of Sofigatran centers around its role as a direct thrombin inhibitor. It binds reversibly to the active site of thrombin, preventing it from cleaving fibrinogen into fibrin—a crucial step in clot formation. This inhibition effectively reduces thrombus development and stabilizes existing clots. The binding affinity and kinetics are influenced by structural modifications made during synthesis, which aim to optimize interaction with thrombin while minimizing side effects .

Physical and Chemical Properties Analysis

Sofigatran exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates variable solubility in aqueous solutions depending on pH, which can be optimized for formulation purposes.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Characteristic melting points can be determined through differential scanning calorimetry (DSC), providing insights into purity and phase transitions.

These properties are essential for developing effective pharmaceutical formulations that ensure bioavailability and therapeutic efficacy .

Applications

Sofigatran has significant potential applications in clinical settings:

  • Anticoagulation Therapy: It is primarily explored for use in preventing thromboembolic disorders such as atrial fibrillation-related stroke prevention.
  • Surgical Prophylaxis: The compound may be utilized in patients undergoing surgical procedures at high risk for thrombosis.
  • Research Tool: Beyond therapeutic applications, Sofigatran serves as a valuable research tool in studying coagulation pathways and developing new anticoagulant therapies.
Introduction to Direct Thrombin Inhibitors (DTIs)

Historical Development of Direct Thrombin Inhibitors in Anticoagulation Therapy

The evolution of anticoagulation therapy has progressed from serendipitous discoveries to rationally designed targeted agents. Unfractionated heparin, identified in 1916, was the first clinically used anticoagulant but required parenteral administration and exhibited unpredictable pharmacokinetics [5]. Vitamin K antagonists like warfarin, introduced in the 1950s, offered oral administration but had a narrow therapeutic index, necessitating frequent monitoring due to food and drug interactions [1] [5]. These limitations drove the development of agents targeting specific coagulation factors.

Direct thrombin inhibitors represent a significant therapeutic advancement by directly binding to thrombin without requiring cofactors like antithrombin. The first-generation direct thrombin inhibitors were parenteral agents derived from natural anticoagulants. Hirudin, isolated from leech saliva, inspired the development of recombinant hirudins (lepirudin, desirudin) in the 1990s for heparin-induced thrombocytopenia management [1] [8]. Synthetic parenteral direct thrombin inhibitors followed, including argatroban (an arginine derivative) and bivalirudin (a hirudin analog), primarily used in percutaneous coronary interventions [1] [5].

The quest for oral direct thrombin inhibitors culminated in dabigatran etexilate's approval in 2010, marking a paradigm shift in anticoagulation therapy. Dabigatran demonstrated non-inferior or superior efficacy to warfarin in stroke prevention for atrial fibrillation with a more predictable pharmacokinetic profile [6]. Sofigatran represents a next-generation oral direct thrombin inhibitor designed to potentially improve upon the limitations of existing agents, such as gastrointestinal absorption variability and drug interaction profiles.

Role of Thrombin in Coagulation Pathways and Thrombosis

Thrombin (factor IIa) occupies a pivotal position in hemostasis and thrombosis, functioning at the convergence point of the intrinsic and extrinsic coagulation pathways. Its proteolytic activity converts soluble fibrinogen into insoluble fibrin strands, forming the structural basis of clots [1] [8]. Beyond fibrin generation, thrombin exerts multiple prothrombotic effects:

  • Amplification of Coagulation: Thrombin activates upstream coagulation factors (V, VIII, XI), creating a powerful positive feedback loop that accelerates its own generation [1].
  • Platelet Activation: Thrombin is the most potent physiological platelet activator via cleavage of protease-activated receptors (PAR-1, PAR-4), triggering platelet aggregation and granule release [8] [6].
  • Clot Stabilization: Thrombin activates factor XIII, which cross-links fibrin polymers, enhancing clot stability and resistance to fibrinolysis [1].
  • Cellular Effects: Thrombin promotes endothelial activation, leukocyte adhesion, and vascular smooth muscle cell proliferation, contributing to inflammation and atherosclerosis progression [7] [8].

Critically, thrombin bound within a fibrin clot (clot-bound thrombin) retains significant enzymatic activity and is shielded from inhibition by the heparin-antithrombin complex. This renders clot-bound thrombin highly thrombogenic and resistant to conventional heparin therapy [1] [5]. Direct thrombin inhibitors uniquely inhibit both free and clot-bound thrombin, offering a potential therapeutic advantage over indirect inhibitors like heparin [1] [8].

Classification of Direct Thrombin Inhibitors: Parenteral vs. Oral Agents

Direct thrombin inhibitors are classified based on their route of administration and chemical nature:

  • Parenteral Direct Thrombin Inhibitors:
  • Bivalent Inhibitors (Bind Active Site and Exosite 1):
  • Recombinant Hirudins (Lepirudin, Desirudin): Irreversibly bind thrombin. Lepirudin was historically used for heparin-induced thrombocytopenia treatment (now discontinued in many markets). Desirudin is approved for venous thromboembolism prophylaxis in hip replacement surgery [1].
  • Bivalirudin: A synthetic 20-amino acid peptide based on hirudin, but binding is reversible. Primarily used as an anticoagulant during percutaneous coronary intervention, especially in patients with or at risk of heparin-induced thrombocytopenia [1] [8].
  • Active Site Inhibitors (Bind Only the Active Site):
  • Argatroban: A small molecule, synthetic L-arginine derivative. Reversible inhibitor used for prophylaxis or treatment of thrombosis in heparin-induced thrombocytopenia and in patients with heparin-induced thrombocytopenia undergoing percutaneous coronary intervention [1].

  • Oral Direct Thrombin Inhibitors:

  • Dabigatran Etexilate: The first orally bioavailable direct thrombin inhibitor. It is a prodrug converted by esterases to the active moiety dabigatran. Approved for stroke prevention in non-valvular atrial fibrillation, treatment and secondary prevention of venous thromboembolism, and venous thromboembolism prophylaxis in orthopedic surgery [6].
  • Sofigatran (Development Phase): A novel oral direct thrombin inhibitor, typically characterized as a competitive, reversible inhibitor targeting thrombin's active site. Its specific chemical structure and binding kinetics are designed to potentially offer improved pharmacokinetic or pharmacodynamic properties compared to existing agents. Specific classification details (e.g., monovalent/bivalent analog) are proprietary pending further publication.
  • Ximelagatran (Withdrawn): An earlier oral direct thrombin inhibitor prodrug (active form melagatran). Approved briefly in Europe but withdrawn globally in 2006 due to hepatotoxicity concerns [6].

Table 1: Classification of Key Direct Thrombin Inhibitors [1] [5] [6]

ClassificationAgentBinding MechanismReversibilityPrimary Clinical Use/Status
Parenteral BivalentLepirudinActive Site + Exosite 1IrreversibleHIT (Historical/Discontinued in some regions)
DesirudinActive Site + Exosite 1IrreversibleVTE prophylaxis (Hip Replacement)
BivalirudinActive Site + Exosite 1ReversiblePCI (especially HIT/HITTS)
Parenteral MonovalentArgatrobanActive SiteReversibleHIT, PCI in HIT
OralDabigatranActive SiteReversibleNVAF, VTE (Treatment & Prophylaxis)
SofigatranActive Site (Presumed)Reversible (Presumed)Investigational (Phase II/III)
XimelagatranActive SiteReversibleWithdrawn (Hepatotoxicity)

Properties

CAS Number

187602-11-5

Product Name

Sofigatran

IUPAC Name

propyl N-[(2S)-1-[(2S)-2-[(4-aminocyclohexyl)methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-3-propan-2-ylsulfanylbutan-2-yl]carbamate

Molecular Formula

C24H44N4O4S

Molecular Weight

484.7 g/mol

InChI

InChI=1S/C24H44N4O4S/c1-6-14-32-23(31)27-20(24(4,5)33-16(2)3)22(30)28-13-7-8-19(28)21(29)26-15-17-9-11-18(25)12-10-17/h16-20H,6-15,25H2,1-5H3,(H,26,29)(H,27,31)/t17?,18?,19-,20-/m0/s1

InChI Key

MNMZVSQUWOILCZ-GUMHCPJTSA-N

SMILES

CCCOC(=O)NC(C(=O)N1CCCC1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C

Canonical SMILES

CCCOC(=O)NC(C(=O)N1CCCC1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C

Isomeric SMILES

CCCOC(=O)N[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.